Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]- is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with pharmacological activity.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Trifluoromethylated imidazolidinones: Compounds with the trifluoromethyl group attached to different positions or with different substituents.
Uniqueness
The uniqueness of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
651748-86-6 |
---|---|
Molecular Formula |
C17H13F3N2O3 |
Molecular Weight |
350.29 g/mol |
IUPAC Name |
3-[2-oxo-3-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)12-4-6-13(7-5-12)21-8-9-22(16(21)25)14-3-1-2-11(10-14)15(23)24/h1-7,10H,8-9H2,(H,23,24) |
InChI Key |
VTSQYXBFFFKTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.